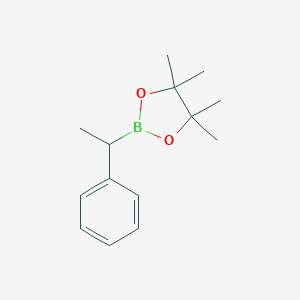

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYHYPMNRXFAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464767 | |

| Record name | 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174090-36-9 | |

| Record name | 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane, a chiral secondary benzylic boronic ester of significant interest in medicinal chemistry and organic synthesis. Chiral boronic esters are versatile building blocks, particularly in the stereospecific construction of complex molecules and active pharmaceutical ingredients through reactions like the Suzuki-Miyaura cross-coupling.[1][2] This document delves into the prevalent and efficient synthetic methodology—the catalytic asymmetric hydroboration of styrene—offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, purification strategies, and characterization data. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal reasoning behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Introduction: The Strategic Value of Chiral Boronic Esters

Significance in Modern Chemistry and Drug Discovery

Organoboron compounds, particularly chiral boronic acids and their pinacol esters, have become indispensable tools in contemporary organic synthesis.[3] Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as critical intermediates.[1] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a prime example of their utility.[1]

In the realm of drug discovery, the incorporation of three-dimensional structural motifs is increasingly recognized as a key strategy for enhancing potency, selectivity, and pharmacokinetic properties. Chiral benzylic boronic esters, such as the title compound, provide access to a wide array of enantioenriched secondary benzylic structures—a common feature in many bioactive molecules.[4][5] Their ability to undergo stereospecific transformations allows for the precise installation of chiral centers, accelerating the synthesis of complex pharmaceutical candidates.[2][6]

Profile of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane

The target molecule, 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane (CID 11402003), is a secondary boronic ester.[7] The pinacol group confers greater stability and easier handling compared to the corresponding boronic acid, making it ideal for storage and subsequent reactions. The '(1-phenylethyl)' fragment represents a fundamental chiral benzylic scaffold. The primary synthetic challenge lies in controlling the regioselectivity (formation of the branched, secondary boronate over the linear, primary alternative) and, crucially, the enantioselectivity (preferential formation of one enantiomer).

Synthetic Strategy: Catalytic Asymmetric Hydroboration

The most direct and efficient route to the title compound is the transition-metal-catalyzed asymmetric hydroboration of styrene using an achiral borane source like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin).[8][9]

Causality of the Catalytic Approach

While uncatalyzed hydroboration of alkenes is a classic reaction, it typically proceeds with anti-Markovnikov selectivity, placing the boron atom at the less substituted carbon.[10][11] To achieve the desired branched (Markovnikov) product from styrene, a transition metal catalyst is essential. Rhodium and iridium complexes are particularly effective.[12][13] Furthermore, by employing a chiral ligand, the reaction can be guided to produce one enantiomer of the product with high selectivity.[14]

The Rhodium-Catalyzed Mechanism

The rhodium-catalyzed hydroboration of an alkene is a well-studied catalytic cycle.[12][15] The generally accepted mechanism involves several key steps, as outlined below.

// Nodes Cat [label="[Rh(I)]-L\nActive Catalyst"]; OA [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; RhH [label="[Rh(III)(H)(Bpin)]-L"]; Coord [label="Alkene\nCoordination", shape=ellipse, fillcolor="#FFFFFF"]; RhAlkene [label="Alkene Complex"]; MI [label="Migratory\nInsertion", shape=ellipse, fillcolor="#FFFFFF"]; RhAlkyl [label="[Rh(III)(Alkyl)(Bpin)]-L*"]; RE [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Product\n(Boronic Ester)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; React1 [label="HBpin", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; React2 [label="Styrene", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cat -> OA [label="+ HBpin"]; React1 -> OA; OA -> RhH; RhH -> Coord [label="+ Styrene"]; React2 -> Coord; Coord -> RhAlkene; RhAlkene -> MI [label="H migration"]; MI -> RhAlkyl; RhAlkyl -> RE; RE -> Cat [label="Catalyst\nRegeneration"]; RE -> Product; } ` Caption: Simplified catalytic cycle for Rh-catalyzed hydroboration.

-

Catalyst Activation & Oxidative Addition : The cycle begins with the active Rh(I) catalyst, bearing a chiral ligand (L*). The B-H bond of pinacolborane undergoes oxidative addition to the rhodium center, forming a Rh(III)-hydrido-boryl intermediate.[12]

-

Alkene Coordination : Styrene coordinates to the rhodium center.

-

Migratory Insertion : The alkene inserts into the rhodium-hydride bond. This is the key regioselectivity-determining step. Insertion to form a 1-phenylethyl rhodium species leads to the branched product, while insertion to form a 2-phenylethyl rhodium species leads to the linear product. The electronic and steric properties of the ligand and substrate influence this outcome.

-

Reductive Elimination : The final step is the reductive elimination of the C-B bond, which releases the desired 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane product and regenerates the active Rh(I) catalyst.[15]

The chiral ligand creates a sterically defined environment around the metal center, forcing the incoming styrene molecule to adopt a specific orientation, which in turn leads to the preferential formation of one enantiomer.

Detailed Experimental Protocol

This protocol is a representative procedure for the rhodium-catalyzed asymmetric hydroboration of styrene.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Key Properties | Supplier Example |

| Styrene | C₈H₈ | 104.15 | Freshly distilled, inhibitor removed | Sigma-Aldrich |

| Pinacolborane (HBpin) | C₆H₁₃BO₂ | 127.98 | Moisture sensitive, liquid | Sigma-Aldrich[9] |

| [Rh(cod)₂]BF₄ | C₁₆H₂₄BF₄Rh | 406.08 | Air-stable, catalyst precursor | Strem Chemicals |

| (R)-BINAP | C₄₄H₃₂P₂ | 622.67 | Chiral phosphine ligand | Strem Chemicals |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free | Acros Organics |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, for workup | Fisher Scientific |

| Celite® | N/A | N/A | Filtration aid | Sigma-Aldrich |

Safety Precaution : All operations should be conducted in a well-ventilated fume hood. Pinacolborane is flammable and moisture-sensitive. Anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line with Argon or Nitrogen) are critical for success.

Step-by-Step Synthesis Workflow

// Nodes A [label="1. Catalyst Preparation\n[Rh(cod)₂]BF₄ + (R)-BINAP in THF\nStir under Argon"]; B [label="2. Substrate Addition\nCool to 0 °C\nAdd Styrene"]; C [label="3. Reagent Addition\nAdd Pinacolborane dropwise\nMaintain 0 °C"]; D [label="4. Reaction\nAllow to warm to RT\nStir for 12-18 h"]; E [label="5. Quench & Workup\nSolvent removal in vacuo\nRedissolve in ether"]; F [label="6. Purification\nFilter through Celite®/Silica plug\nSolvent evaporation"]; G [label="7. Analysis\nObtain final product as oil\nCharacterize (NMR, GC-MS)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } ` Caption: High-level overview of the synthetic procedure.

-

Catalyst Preparation (In Situ) : To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)₂]BF₄ (e.g., 0.01 mmol, 1 mol%) and (R)-BINAP (e.g., 0.011 mmol, 1.1 mol%). Add anhydrous THF (e.g., 2 mL). Stir the solution at room temperature for 20-30 minutes until a homogeneous catalyst solution is formed.

-

Rationale: The chiral ligand (BINAP) displaces the cyclooctadiene (cod) ligands to form the active chiral catalyst in situ. A slight excess of the ligand is often used to ensure full coordination.

-

-

Reaction Setup : Cool the catalyst solution to 0 °C using an ice-water bath.

-

Substrate Addition : Add freshly distilled styrene (e.g., 1.0 mmol, 1.0 equiv) to the cooled catalyst solution via syringe.

-

Reagent Addition : Add pinacolborane (e.g., 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

-

Rationale: A modest excess of the borane source ensures complete consumption of the limiting substrate (styrene). Slow addition at 0 °C helps to control any initial exotherm and maintain reaction selectivity.

-

-

Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification : Redissolve the crude residue in anhydrous diethyl ether (5 mL). Pass the solution through a short plug of silica gel topped with Celite®, eluting with additional diethyl ether.

-

Rationale: This filtration step removes the rhodium catalyst and any polar baseline impurities. Pinacol esters can be sensitive to hydrolysis on standard silica gel, so minimizing contact time is crucial.[16] For more challenging purifications, boric acid-treated silica or neutral alumina can be employed to prevent degradation.[17][18]

-

-

Isolation : Concentrate the filtrate under reduced pressure to yield the product, typically as a colorless oil.

Purification and Characterization

Purification Strategy

The primary challenge in purifying pinacol boronic esters is their susceptibility to hydrolysis on the acidic surface of standard silica gel, which can cleave the pinacol group to form the more polar boronic acid.[16]

-

Standard Approach : A rapid filtration through a "plug" of silica is often sufficient to remove the catalyst without significant product degradation.

-

Advanced Approach : For higher purity requirements, flash column chromatography using a stationary phase deactivated with boric acid or by using neutral alumina is recommended.[17][18] The choice of eluent is typically a non-polar solvent system like hexane/ethyl acetate.

Expected Analytical Data

The final product should be characterized thoroughly to confirm its identity, purity, and enantiomeric excess.

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H, Ar-H), 2.60 (q, 1H, CH-B), 1.45 (d, 3H, CH₃-CH), 1.25 (s, 12H, pinacol CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 128.3, 127.8, 125.9, 83.5, 24.8, 16.5. (Note: C-B signal is often broad or not observed) |

| GC-MS (EI) | m/z calculated for C₁₄H₂₁BO₂: 232.16. Found: fragments corresponding to loss of methyl, etc. |

| Chiral HPLC/GC | Analysis on a chiral stationary phase (e.g., Chiralcel OD-H) to determine the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.). |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | Inactive catalyst; insufficient reaction time; poor quality reagents. | Ensure anhydrous conditions and high-purity, inhibitor-free reagents. Extend reaction time. Increase catalyst loading slightly (e.g., to 2 mol%). |

| Poor Regioselectivity (High % of linear isomer) | Catalyst choice; reaction temperature. | While Rh-BINAP favors the branched product, other catalyst systems (e.g., Iridium-based) can show different selectivity.[13] Ensure the reaction is run at the optimized temperature. |

| Low Enantioselectivity | Racemization; incorrect ligand; impurities. | Verify the enantiopurity of the chiral ligand. Ensure no acidic/basic impurities are present that could cause racemization. Screen other chiral ligands if necessary. |

| Product Degradation | Hydrolysis during workup or purification. | Use anhydrous solvents for workup. Purify using a short silica plug, boric acid-treated silica, or neutral alumina.[16][17] |

Conclusion

The rhodium-catalyzed asymmetric hydroboration of styrene provides a reliable and highly selective method for the synthesis of 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. A thorough understanding of the reaction mechanism, adherence to rigorous anhydrous and inert techniques, and a carefully planned purification strategy are paramount to achieving high yields and excellent enantioselectivity. This chiral boronic ester serves as a valuable synthetic intermediate, enabling the stereocontrolled synthesis of complex molecules for applications ranging from materials science to drug discovery.

References

-

Metal-catalysed hydroboration. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Crabtree, A. J., & Takacs, J. M. (2019). Facile access to functionalized chiral secondary benzylic boronic esters via catalytic asymmetric hydroboration. Chemical Science. Retrieved from [Link]

-

Li, M., Pye, E. A., & Aggarwal, V. K. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society. Retrieved from [Link]

-

Westcott, S. A., & Steel, P. G. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. DOI:10.1039/D2CS00344A. Retrieved from [Link]

-

A dancing nickel in asymmetric catalysis: Enantioselective synthesis of boronic esters by 1,1-addition to terminal alkenes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Hydroboration of alkenes and it's mechanisms. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

-

Pulis, A. P., Blair, D. J., Torres, E., & Aggarwal, V. K. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Organic Chemistry Portal. Retrieved from [Link]

-

Giménez-Garcı́a, A., et al. (2021). Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. Organometallics. Retrieved from [Link]

-

Enantioselective Synthesis of Benzylic Boronic Esters via Photoredox/Nickel-Catalyzed Multicomponent Cross-Couplings. (2024). PubMed. Retrieved from [Link]

-

Hydroboration–oxidation reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2017). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Retrieved from [Link]

-

How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved from [Link]

-

Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

How to purify boronate esters? (2024). ResearchGate. Retrieved from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]

-

Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. (2017). Journal of the American Chemical Society. Retrieved from [Link]

-

On the Origin of Regio- and Stereoselectivity in the Rhodium-Catalyzed Vinylarenes Hydroboration Reaction. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]

-

Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Retrieved from [Link]

-

Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

-

Sandford, C., et al. (2018). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. Organic Letters - ACS Publications. Retrieved from [Link]

-

Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2024). PMC - PubMed Central. Retrieved from [Link]

-

Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. (2017). ResearchGate. Retrieved from [Link]

-

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Yamamoto, Y., Fujikawa, R., Umemoto, T., & Miyaura, N. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Organic Chemistry Portal. Retrieved from [Link]

-

Yin, Q., Kemper, S., Klare, H. F. T., & Oestreich, M. (2016). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6 F5 )3 Cannot Do! PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11402003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4,4,5,5-四甲基-1,3,2-二杂氧戊硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 13. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 14. Facile access to functionalized chiral secondary benzylic boronic esters via catalytic asymmetric hydroboration - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Chiral Secondary Boronic Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular complexity and three-dimensionality is paramount. Chiral molecules, particularly those possessing stereogenic centers, are the cornerstones of pharmaceuticals, with their specific spatial arrangement dictating their biological activity.[1][2] Among the vast arsenal of synthetic tools, organoboron compounds, especially boronic acids and their esters, have risen to prominence as versatile building blocks.[2][3] This guide focuses on a specific and highly valuable member of this class: 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane , a chiral secondary boronic ester that serves as a gateway to a diverse array of enantiomerically enriched compounds.

This technical guide provides a comprehensive overview of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane, from its fundamental properties and synthesis to its critical applications in the synthesis of bioactive molecules. We will delve into the nuances of its preparation via asymmetric catalysis, its characterization, and its pivotal role in stereospecific cross-coupling reactions that are transforming the synthesis of complex pharmaceutical agents.

Compound Profile

| Identifier | Value |

| Chemical Name | 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane |

| CAS Number | 174090-36-9[4] |

| Molecular Formula | C₁₄H₂₁BO₂[4] |

| Molecular Weight | 232.13 g/mol [4] |

| Structure |  |

The Synthetic Keystone: Asymmetric Hydroboration of Styrene

The synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane is most effectively and enantioselectively achieved through the rhodium-catalyzed asymmetric hydroboration of styrene with pinacolborane (HBpin). This method stands out for its ability to introduce a chiral center with high enantiocontrol, a critical feature for the synthesis of single-enantiomer drugs.[5]

The underlying principle of this reaction is the addition of the H-B bond of pinacolborane across the double bond of styrene. The use of a chiral rhodium catalyst directs this addition to occur in a way that favors the formation of one enantiomer over the other, leading to an enantiomerically enriched product.

Reaction Mechanism: A Simplified Overview

The catalytic cycle, while complex, can be summarized in the following key steps:

Figure 1. Simplified catalytic cycle for the rhodium-catalyzed hydroboration of styrene.

Detailed Experimental Protocol: A Guideline

The following protocol is a representative procedure based on established methodologies for the rhodium-catalyzed asymmetric hydroboration of styrenes.[5] Researchers should optimize conditions for their specific setup and ligand choice.

Materials:

-

Styrene (freshly distilled)

-

Pinacolborane (HBpin)

-

[Rh(COD)₂]BF₄ or similar rhodium precursor

-

Chiral phosphine ligand (e.g., a BINAP derivative)

-

Anhydrous and degassed solvent (e.g., THF or Dichloromethane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: In a glovebox, a solution of the rhodium precursor and the chiral ligand (typically in a 1:1.1 molar ratio) is prepared in the chosen anhydrous solvent. This mixture is stirred at room temperature for approximately 30 minutes to allow for the formation of the active catalyst.

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, the styrene is dissolved in the anhydrous solvent.

-

Hydroboration: The catalyst solution is then transferred to the styrene solution. Pinacolborane (typically 1.1-1.5 equivalents) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched, often with a small amount of methanol. The solvent is removed under reduced pressure. The purification of the resulting boronic ester can be challenging due to its sensitivity to hydrolysis on silica gel.[6][7][8] Strategies to mitigate this include:

Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton of the ethyl group, the methyl protons of the ethyl group, and the characteristic singlet for the twelve methyl protons of the pinacol group. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the methyl carbon of the ethyl group, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group. The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.[9] |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) or a protonated adduct ([M+H]⁺) corresponding to the calculated molecular weight. |

| Chiral HPLC/GC | Separation of the enantiomers to determine the enantiomeric excess (ee) of the product. |

Reference Spectroscopic Data for a Close Isomer (4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane): [9]

-

¹H NMR (400 MHz, CDCl₃) δ: 7.32-7.23 (m, 4H), 7.22-7.16 (m, 1H), 2.79 (t, J = 8.0 Hz, 2H), 1.26 (s, 12H), 1.18 (t, J = 8.4 Hz, 2H).

-

¹³C NMR (151 MHz, CDCl₃) δ: 144.6, 128.3, 128.1, 125.6, 83.2, 30.1, 25.0.

-

HRMS (ESI⁺) calcd for C₁₄H₂₂BO₂⁺: 233.1707, found 233.1710.

The Power of Application: Stereospecific Suzuki-Miyaura Cross-Coupling

The true value of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane lies in its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11][12] This reaction allows for the formation of a new carbon-carbon bond between the chiral secondary alkyl group and an sp²-hybridized carbon of an aryl or vinyl halide or triflate. A critical feature of this transformation is its stereospecificity, meaning the configuration of the chiral center in the boronic ester is retained in the final coupled product.[10]

This stereoretentive coupling provides a powerful and modular approach to the synthesis of a wide range of enantiomerically pure diarylalkanes and other complex chiral molecules, which are prevalent motifs in many pharmaceutical agents.[11]

Illustrative Reaction Scheme

Figure 2. Stereospecific Suzuki-Miyaura cross-coupling of a chiral secondary boronic ester.

Field-Proven Insights: Applications in Drug Synthesis

The pyrazole boronic ester, 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester, serves as a key intermediate in the synthesis of Baricitinib, a JAK inhibitor used to treat rheumatoid arthritis and alopecia areata, highlighting the industrial relevance of such building blocks.[13]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane.

-

General Hazards: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. Due to the sensitivity of the boronic ester to hydrolysis, storage under an inert atmosphere is recommended.

Conclusion: A Versatile Tool for Asymmetric Synthesis

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane is more than just a chemical compound; it is a testament to the power of asymmetric catalysis and a key enabler in the synthesis of complex, chiral molecules. Its efficient and stereoselective preparation, coupled with its ability to undergo stereospecific cross-coupling reactions, makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase, paving the way for the discovery of new and more effective medicines.

References

-

Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PMC - NIH. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

-

Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. Organometallics - ACS Publications. [Link]

-

Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]

-

CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. Books. [Link]

-

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PMC - PubMed Central. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

-

Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. [Link]

-

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. PubChem. [Link]

-

The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. DC Fine Chemicals. [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline. IUCr. [Link]

-

Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. Journal of the American Chemical Society - Figshare. [Link]

-

Iridium-catalyzed hydroboration of alkenes with pinacolborane. Organic Chemistry Portal. [Link]

-

Purification of boronic acids?. Reddit. [Link]

-

Aqueous Hydroboration of Alkynes via Nonclassical Generation of N. Supporting Information. [Link]

-

(E)-4,4,5,5-tetramethyl-2-(3-(phenylthio)prop-1-enyl)-1,3,2-dioxaborolane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. Request PDF - ResearchGate. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. National Library of Medicine. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11402003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane [orgspectroscopyint.blogspot.com]

- 10. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane: Structure, Bonding, and Synthetic Utility

This guide provides a comprehensive technical overview of 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane, a chiral secondary boronic ester of significant interest to researchers in organic synthesis and drug development. We will delve into the nuanced details of its molecular structure, the nature of its chemical bonds, and how these fundamental properties dictate its reactivity and widespread application, particularly in stereospecific cross-coupling reactions.

Introduction: The Significance of a Chiral Secondary Boronic Ester

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane belongs to the class of pinacol boronic esters. These compounds are renowned for their stability, ease of handling, and remarkable versatility as synthetic intermediates.[1] Unlike their achiral or primary counterparts, chiral secondary boronic esters, such as the title compound, introduce a stereogenic center directly attached to the boron atom. This feature unlocks the potential for highly stereocontrolled carbon-carbon bond formations, a critical capability in the synthesis of complex, three-dimensional molecules like pharmaceuticals and natural products.[2]

The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] The ability to transfer a chiral secondary alkyl group to an aromatic or vinylic partner with high fidelity has made it an invaluable tool for constructing enantiomerically enriched 1,1-diarylalkane motifs and other challenging structural frameworks.[3] This guide will explore the structural and electronic underpinnings that enable this powerful reactivity.

Molecular Structure and Stereochemistry

The structure of 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane, as defined by its IUPAC name, integrates three key fragments: a phenyl ring, an ethyl linker bearing a stereocenter, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane or "Bpin") moiety.[5]

Caption: 2D structure of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane.

The most critical structural feature is the chiral center at the benzylic carbon (Cα), directly bonded to the boron atom. This stereocenter is configurationally stable under typical storage and reaction conditions, allowing for the transfer of stereochemical information during synthesis.

While the pinacolborane (Bpin) group contains four methyl groups and is often perceived as sterically demanding, detailed experimental and computational studies have revealed it to be surprisingly small.[6] Its steric footprint is minimized by the planar arrangement of the O-B-O atoms, making it less bulky than a phenyl group.[7] This has important conformational implications, influencing the transition state geometries in diastereoselective reactions.

An Analysis of the Core Bonding

The reactivity of the molecule is a direct consequence of the nature and geometry of its covalent bonds. The boron atom exists in a trigonal planar geometry, characteristic of sp² hybridization, with a vacant p-orbital perpendicular to the plane of the dioxaborolane ring.[8] This electron deficiency imparts Lewis acidic character to the boron center.

The Dioxaborolane Ring: The five-membered ring is the stabilizing anchor of the molecule. The B-O and C-B bonds are of primary interest:

-

B-O Bonds: These are strong, covalent bonds. In related pinacol boronic esters, the B-O bond lengths are typically around 1.37 to 1.39 Å.[9]

-

O-B-O Angle: The endocyclic angle is constrained by the five-membered ring structure. In contrast to an ideal 120° for sp² centers, the O-B-O angle in dioxaborolane systems is closer to 112°.[9] This ring strain influences the Lewis acidity of the boron center.

The C(sp³)-B Bond: This is the synthetically active bond. It is a single covalent bond connecting the chiral sp³-hybridized benzylic carbon to the sp²-hybridized boron atom.

-

Polarity and Reactivity: While boron is less electronegative than carbon, the primary mode of reactivity is not simple nucleophilic attack by the carbon. Instead, the bond's utility shines in transmetalation steps within catalytic cycles, where the entire (1-phenylethyl) group is transferred.

-

Bond Length: The typical C-B single bond length in secondary alkyl boronic esters is approximately 1.56 Å.[9][10]

A summary of key bond parameters is presented below.

| Bond/Angle | Type | Typical Value | Significance |

| C(sp³)–B | Covalent Single | ~1.56 Å[9] | The key reactive bond; cleaved during transmetalation in cross-coupling reactions. |

| B–O | Covalent Single | ~1.37 - 1.39 Å[9] | Strong bonds that stabilize the molecule, making it a bench-stable solid. |

| O–B–O | Endocyclic Angle | ~112°[9] | Ring strain influences the Lewis acidity and reactivity of the boron center. |

Synthesis and Spectroscopic Hallmarks

The enantioselective synthesis of secondary boronic esters is a well-developed field, addressing the challenge of creating these valuable chiral building blocks.[2][11]

Common Synthetic Approaches:

-

Catalytic Asymmetric Hydroboration: The reaction of a vinyl arene, such as styrene, with a boron source like pinacolborane in the presence of a chiral transition metal catalyst (e.g., rhodium or copper) can directly generate the chiral boronic ester with high enantioselectivity.[12][13]

-

Enantioselective Hydrogenation: A two-step process involving the hydroboration of an alkyne to form a vinyl boronate, followed by chiral catalyst-mediated asymmetric hydrogenation, also yields the desired product.[11]

Caption: Conceptual workflow for the synthesis via asymmetric hydroboration.

Spectroscopic Characterization: While a specific spectrum for the title compound is not publicly available, data from its structural isomer, 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane, provides excellent guidance on the expected NMR signals.[14]

-

¹H NMR: Key diagnostic signals would include a singlet around δ 1.2-1.3 ppm integrating to 12H for the four equivalent methyl groups on the pinacol ring, aromatic multiplets between δ 7.1-7.3 ppm, a quartet for the benzylic proton (Cα-H), and a doublet for the terminal methyl group.

-

¹³C NMR: A characteristic signal for the quaternary carbons of the pinacol ring appears around δ 83 ppm. The carbon attached to the boron (Cα) can sometimes be broadened or unobserved due to quadrupolar relaxation effects from the boron nucleus.[14]

-

¹¹B NMR: This is the definitive technique for boron-containing compounds. Tricoordinate boronic esters like this one typically show a broad singlet in the range of δ 25-35 ppm.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling

The synthetic value of 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane is most powerfully demonstrated in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction forges a new C(sp³)–C(sp²) bond by coupling the secondary alkyl group from the boronic ester with an aryl or vinyl halide/triflate.

A crucial aspect of this reaction is its stereospecificity. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, proceeds with a high degree of retention of configuration at the chiral carbon center.[12][13][15] This means that the stereochemistry established during the synthesis of the boronic ester is faithfully transferred to the final product.

The Catalytic Cycle: The accepted mechanism involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: In the presence of a base (e.g., Ag₂O, K₃PO₄), the (1-phenylethyl) group is transferred from the boron atom to the palladium center, displacing the halide. This is the stereochemistry-defining step. The use of specific bases, like silver oxide, has been shown to be critical for promoting this step with high efficiency and stereoretention.[3][13]

-

Reductive Elimination: The two organic groups on the palladium complex (Ar and the 1-phenylethyl group) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Beyond cross-coupling, the C-B bond can be stereospecifically transformed into other functional groups. For instance, oxidation with reagents like sodium perborate yields the corresponding alcohol, while various amination protocols can convert it into a C-N bond, all with retention of stereochemistry.[16]

Conclusion

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane is a premier example of a modern synthetic building block. Its structure is defined by a stable, yet reactive, C(sp³)-B bond and a crucial benzylic stereocenter. The trigonal planar geometry at the sp²-hybridized boron atom, housed within the robust pinacol ester framework, facilitates high-fidelity transmetalation in palladium catalysis. This enables the stereospecific synthesis of valuable chiral molecules, providing a powerful tool for professionals in drug discovery and materials science to access complex three-dimensional chemical space with precision and control.

References

-

Morken, J., & Moran, W. (2006). Enantioselective Construction of Secondary Boronic Esters. Synfacts, 2006(8), 0816–0816.

-

ResearchGate. (n.d.). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. Retrieved from ResearchGate.

-

Chemical Communications (RSC Publishing). (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Retrieved from RSC Publishing.

-

ACS Publications. (2023). Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Organic Letters.

-

Crudden, C. M., et al. (2011). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications.

-

PubMed. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition.

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018). 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane.

-

Organic Chemistry Portal. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society.

-

ACS Publications. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society.

-

PubMed. (2009). Cross coupling reactions of chiral secondary organoboronic esters with retention of configuration. Journal of the American Chemical Society.

-

National Institutes of Health. (n.d.). Enantioselective Construction of Tertiary Boronic Esters by Conjunctive Cross-Coupling. PMC.

-

National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

-

Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Retrieved from ResearchGate.

-

ACS Publications. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society.

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. Retrieved from PubChem.

-

ResearchGate. (n.d.). Stereospecific cross-coupling of secondary and tertiary boronic esters. Retrieved from ResearchGate.

-

AA Blocks. (2019). Chemistry Of Boronic Esters.

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. Retrieved from PubChem.

-

SpectraBase. (n.d.). (E)-4,4,5,5-tetramethyl-2-(3-(phenylthio)prop-1-enyl)-1,3,2-dioxaborolane. Retrieved from SpectraBase.

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. Retrieved from PubChem.

-

The Royal Society of Chemistry. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions.

-

PubMed. (2020). How Big is the Pinacol Boronic Ester as a Substituent?. Angewandte Chemie International Edition.

-

ResearchGate. (n.d.). How Big is the Pinacol Boronic Ester as a Substituent?. Retrieved from ResearchGate.

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane.

-

ChemicalBook. (n.d.). 5-(4,4,5,5-Tetramethyl-[11][17][18]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum. Retrieved from ChemicalBook.

-

Chemicalbook. (n.d.). (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE. Retrieved from Chemicalbook.

-

Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

-

TCI AMERICA. (n.d.). 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (stabilized with Phenothiazine). Retrieved from TCI AMERICA.

-

Sigma-Aldrich. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Retrieved from Sigma-Aldrich.

-

ResearchGate. (n.d.). The B–O and B–C bond lengths in 1 as a function of the B Á Á Á N.... Retrieved from ResearchGate.

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl[11][17][18]dioxaborolane. Retrieved from PubChem.

-

ChemRxiv. (n.d.). Amination of Alkylboronic Esters.

-

ACS Publications. (2018). Stabilization of Boron–Boron Triple Bonds by Mesoionic Carbenes. ACS Omega.

-

BLDpharm. (n.d.). 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane. Retrieved from BLDpharm.

-

Sigma-Aldrich. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%. Retrieved from Sigma-Aldrich.

-

Matrix Fine Chemicals. (n.d.). 4,4,5,5-TETRAMETHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,3,2-DIOXABOROLANE. Retrieved from Matrix Fine Chemicals.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11402003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How Big is the Pinacol Boronic Ester as a Substituent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aablocks.com [aablocks.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sci-hub.box [sci-hub.box]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cross coupling reactions of chiral secondary organoboronic esters with retention of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane [orgspectroscopyint.blogspot.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

discovery and history of chiral boronic esters

An In-Depth Technical Guide to the Discovery and History of Chiral Boronic Esters

Abstract

Non-racemic chiral boronic esters have emerged as indispensable building blocks in modern organic synthesis, prized for their stability, versatility, and stereospecific reactivity.[1][2][3] Their journey from laboratory curiosities to cornerstone reagents spans over five decades of chemical innovation. This guide traces the historical arc of their discovery and development, from the foundational stoichiometric methods pioneered by H. C. Brown and Donald S. Matteson to the current state-of-the-art in transition-metal-catalyzed asymmetric synthesis. We will explore the causal logic behind key experimental breakthroughs, detail representative protocols, and illustrate the mechanistic principles that govern these powerful transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of chemical intermediates.

Introduction: The Intrinsic Value of the Chiral C–B Bond

Boronic acids were first prepared and isolated in 1860, but for nearly a century, their synthetic potential remained largely untapped.[4] The modern era of organoboron chemistry began with the discovery of hydroboration by Herbert C. Brown, a breakthrough that transformed boranes into exceptionally versatile synthetic intermediates. Boronic esters, typically formed by the condensation of a boronic acid with a diol like pinacol, offered significant advantages over their parent acids and boranes.[5][6] They exhibit enhanced stability towards air and moisture, are compatible with chromatography, and engage in a vast array of stereospecific transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][7]

The introduction of a stereocenter at the carbon atom bonded to boron creates a chiral boronic ester. The utility of these reagents lies in the high fidelity with which this stereochemical information can be transferred. The C–B bond can be stereospecifically converted into C–C, C–O, C–N, and C–X (halide) bonds, making chiral boronic esters powerful linchpins for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][8]

The Foundation: Stoichiometric Control of Chirality

The first successful forays into the asymmetric synthesis of boronates relied on stoichiometric sources of chirality, establishing the fundamental principles that would guide the field for decades.

Herbert C. Brown and Asymmetric Hydroboration

The genesis of chiral organoboron chemistry can be traced to H. C. Brown's work on asymmetric hydroboration. In a landmark discovery, Brown demonstrated that hydroboration of simple alkenes with chiral dialkylboranes, derived from terpenes like (+)-α-pinene, could produce enantioenriched organoboranes.[9] Subsequent oxidation of these intermediates furnished chiral alcohols with high enantiomeric excess (ee).[9] While this seminal work primarily focused on organoboranes, it established the crucial concept of using chiral reagents to induce asymmetry in boron chemistry and laid the intellectual groundwork for the development of chiral boronic esters.[8] The initial organoborane products, however, were often sensitive to air and moisture, which limited their widespread application.[8]

The Matteson Homologation: A Diastereoselective Approach

A pivotal advance came from the laboratory of Donald S. Matteson in the 1980s. Matteson developed a robust and highly diastereoselective method for synthesizing α-chloro boronic esters.[9][10] This strategy did not create the stereocenter from an achiral precursor in an enantioselective fashion. Instead, it utilized a chiral auxiliary—a chiral diol—to control the stereochemical outcome of a chain-extension reaction.

The causality behind this method is elegant:

-

Substrate Control: An achiral boronic acid is first esterified with a readily available chiral diol, such as (S,S)-pinanediol, to form a diastereomerically pure cyclic boronic ester.[9]

-

Directed Reaction: This chiral ester then serves as a substrate for reaction with (dichloromethyl)lithium (LiCHCl₂). The pre-existing chirality of the diol backbone directs the approach of the nucleophile.

-

Stereoselective Migration: The key stereodefining step is a 1,2-migration of the alkyl or aryl group from the boron atom to the adjacent carbon, displacing a chloride ion.[9][10] The presence of a Lewis acid, typically zinc chloride, was found to be crucial for achieving exceptionally high diastereoselectivity (often >99:1).[9]

The resulting α-chloro boronic ester could then be subjected to nucleophilic displacement with complete inversion of configuration, providing access to a wide range of enantioenriched boronic esters. The Matteson homologation was a landmark achievement, providing the first general and highly predictable route to chiral boronic esters and demonstrating their potential in iterative synthesis to build up complex stereochemical arrays.[9]

Diagram: The Matteson Homologation Workflow

Caption: Workflow of the Matteson diastereoselective homologation.

The Paradigm Shift: Transition Metal-Catalyzed Asymmetric Synthesis

While stoichiometric methods were foundational, the drive for greater efficiency, atom economy, and broader substrate scope led to the development of catalytic asymmetric reactions. This represented a paradigm shift, where a small amount of a chiral catalyst could generate large quantities of an enantioenriched product.

Catalytic Asymmetric Hydroboration (CAHB)

The catalytic asymmetric hydroboration of alkenes emerged as a powerful and direct route to chiral secondary boronic esters. This approach typically involves a transition metal complex (e.g., Rh, Cu, Ir) modified with a chiral ligand. The ligand creates a chiral environment around the metal center, which then orchestrates the enantioselective addition of a boron hydride species (like pinacolborane, HBpin) across the double bond.

Key Developments in CAHB:

-

Rhodium Catalysis: Early successes in this area utilized rhodium catalysts with chiral phosphine ligands. Directed hydroboration, where a functional group on the substrate coordinates to the metal center, proved to be a particularly effective strategy for controlling both regio- and enantioselectivity.[11][12] For example, β,γ-unsaturated amides and esters could be converted to their corresponding γ-borylated products with high fidelity.[11]

-

Copper Catalysis: The use of copper(I) catalysts provided a cost-effective and highly effective alternative, particularly for the borylation of styrenes and vinylarenes.[13] Copper-catalyzed systems often exhibit excellent Markovnikov selectivity, placing the boron atom at the benzylic position.[13]

-

Iridium Catalysis: Iridium catalysts became prominent in the borylation of C-H bonds but have also been applied to the hydroboration of complex alkenes.[14]

Table 1: Comparison of Selected Catalytic Asymmetric Hydroboration Systems

| Catalyst System | Typical Substrate | Key Features | Representative Reference |

| Rh / Chiral Phosphine | Functionalized Alkenes | High enantioselectivity via directing group effect. | Evans, Takacs, et al.[13][15] |

| Cu / Chiral Ligand | Vinylarenes, Dienes | Cost-effective, excellent Markovnikov selectivity. | Ito, Yun, Hoveyda, et al.[8][11] |

| Co / Chiral Ligand | 1,1-Disubstituted Alkenes | Access to chiral tertiary boronates via radical pathways. | Lu, Wang, et al.[16] |

Protocol: Representative Copper-Catalyzed Asymmetric Hydroboration of a Styrene

This protocol is a generalized representation based on established literature and should be adapted and optimized for specific substrates and ligands.

-

Preparation (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add the copper catalyst precursor (e.g., CuCl, 1-2 mol%) and the chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene ligand, 1-2.2 mol%).

-

Solvent and Base: Add a suitable anhydrous solvent (e.g., THF or Toluene) followed by a base (e.g., NaOt-Bu, 1-2 mol%). Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.

-

Reagents: Add the styrene substrate (1.0 equiv) followed by bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

-

Co-reagent: Add a proton source, typically an alcohol like methanol or ethanol (1.5-2.0 equiv), which facilitates the catalytic cycle.

-

Reaction: Stir the reaction mixture at the designated temperature (e.g., room temperature or 50 °C) and monitor by TLC or GC-MS for consumption of the starting material.

-

Workup and Purification: Upon completion, quench the reaction with water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched secondary boronic ester.

-

Characterization: Confirm the structure by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Modern Frontiers and Future Directions

The field continues to evolve rapidly, with researchers pushing the boundaries of what is possible in chiral boronic ester synthesis.

Accessing Tertiary and Quaternary Stereocenters

The synthesis of chiral tertiary boronic esters—where the boron-bearing carbon is also attached to three other carbon substituents—was a long-standing challenge.[11] Recent breakthroughs have utilized novel directing group strategies and advanced catalyst design to achieve the asymmetric hydroboration of trisubstituted alkenes.[11][12] For instance, oxime and phosphonate directing groups have been successfully employed in rhodium-catalyzed systems to generate these highly valuable and sterically congested products with excellent enantioselectivity.[11][12][15]

Enantioselective C–H Borylation

Perhaps the most significant recent development is the emergence of catalytic, enantioselective C–H borylation.[14][17][18] This technology allows for the direct conversion of an inert C–H bond into a chiral C–B bond, bypassing the need for pre-functionalized starting materials like alkenes. Pioneering work by scientists such as Hartwig, Miyaura, and others established the foundations of iridium- and rhodium-catalyzed C–H borylation.[7][14] While initial systems relied on steric effects or directing groups to control regioselectivity, the current frontier focuses on achieving enantioselectivity. This is often accomplished using iridium or rhodium catalysts paired with sophisticated chiral ligands that can differentiate between enantiotopic C–H bonds. More recently, earth-abundant metals like cobalt are being explored to control selectivity based on the intrinsic electronic properties of C-H bonds.[18]

Diagram: The Logic of Asymmetric C-H Borylation

Caption: Conceptual pathway for catalytic asymmetric C-H borylation.

Conclusion

The history of chiral boronic esters is a testament to the power of synthetic innovation. From the stoichiometric elegance of the Matteson homologation to the catalytic efficiency of modern C–H borylation, the field has continuously evolved to provide chemists with more powerful and precise tools.[1][9][18] These versatile building blocks are now central to the construction of complex chiral molecules, enabling advancements in drug discovery, materials science, and beyond. The ongoing pursuit of novel catalytic systems, particularly those using earth-abundant metals and those capable of forging ever-more complex stereocenters, ensures that the story of chiral boronic esters is far from over.

References

-

Collins, B. S. L., Wilson, C. M., Myers, E. L., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700-11733. [Link][1][2][8]

-

Hassan, M. M. M., Guria, S., Dey, S., Das, J., & Chattopadhyay, B. (2023). Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool. Science Advances, 9(16). [Link][14]

-

Matteson, D. S. (1988). Asymmetric Synthesis with Boronic Esters. Accounts of Chemical Research, 21(8), 294-300. [Link][9]

-

Aggarwal, V. K., Collins, B. S. L., & Myers, E. L. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. University of Bristol Research Portal. [Link][8]

-

Hu, N., Zhao, G., Zhang, Y., Liu, X., Li, G., & Tang, W. (2015). Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. Journal of the American Chemical Society, 137(21), 6746-6749. [Link][13]

-

Chirik Group, Princeton University. (2023). Chirik Group Develops Catalyst for Electronically Controlled C–H Functionalization. Princeton University Department of Chemistry. [Link][18]

-

Burks, H. E., & Morken, J. P. (2015). Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. Journal of the American Chemical Society, 137(4), 1373-1375. [Link][11][15]

-

Lee, J. C. H., McDonald, R., & Hall, D. G. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society, 139(17), 6141-6144. [Link][12]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link][16]

-

Organic Syntheses. (n.d.). Reagent-Controlled Asymmetric Homologation of Boronic Esters. Organic Syntheses. [Link][10]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks Blog. [Link][6]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Boronic Acid Esters: Key Building Blocks in Modern Chemistry. Pharma & Chem. [Link][5]

-

Pinto, A., Neuhaus, G. F., & Cárdenas, D. J. (2021). Photochemical C–H Borylation in Organic Synthesis. ACS Catalysis, 11(15), 9636-9654. [Link][17]

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. aablocks.com [aablocks.com]

- 7. Borylation - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. datapdf.com [datapdf.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Chiral Tertiary Boronic Esters by Oxime-Directed Catalytic Asymmetric Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemistry.princeton.edu [chemistry.princeton.edu]

Spectroscopic and Spectrometric Characterization of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane: A Technical Guide

Introduction

In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable building blocks. Their remarkable stability, low toxicity, and versatile reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling make them invaluable assets in pharmaceutical research and drug development. The precise structural elucidation of these intermediates is paramount to ensuring the fidelity and success of subsequent synthetic transformations.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key secondary benzylic boronic ester: 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane . This document moves beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies and interpretations presented herein are designed to serve as a self-validating framework for researchers engaged in the synthesis and characterization of related compounds. The synthesis of this specific chiral boronate has been reported in the context of its application in enantiospecific cross-coupling reactions, highlighting its importance in stereocontrolled synthesis.[1]

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. The structure of 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane comprises a phenyl ring and a methyl group attached to a chiral benzylic carbon, which is in turn bonded to the boron atom of a pinacolato ligand.

Molecular Formula: C₁₄H₂₁BO₂[2] Molecular Weight: 232.13 g/mol [2]

The following sections will detail the expected spectroscopic signature of this molecule, drawing upon foundational principles and comparative data from closely related structural analogs reported in the literature.

Sources

An In-Depth Technical Guide to the Stability and Storage of Phenylethyl Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylethyl boronic esters are pivotal intermediates and building blocks in organic synthesis and pharmaceutical development, notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. These compounds are susceptible to degradation, primarily through hydrolysis, which can compromise the integrity of synthetic procedures and the quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the factors governing the stability of phenylethyl boronic esters, recommended storage and handling protocols, and robust analytical methodologies for their assessment. By understanding the mechanisms of degradation and implementing appropriate control strategies, researchers can ensure the reliability and reproducibility of their work.

The Chemical Landscape of Boronic Ester Stability

The stability of a phenylethyl boronic ester is not an isolated property but rather a function of its entire molecular structure and its environment. The core of its reactivity lies in the electron-deficient boron atom, making it a Lewis acid.

1.1 The Boron Atom: A Hub of Reactivity The boron atom in a boronic ester possesses an empty p-orbital, rendering it susceptible to nucleophilic attack. This inherent Lewis acidity is the primary driver for the compound's main degradation pathway: hydrolysis. In aqueous environments, water molecules can coordinate to the boron center, initiating the cleavage of the B-O bonds of the ester.[1]

1.2 The Ester Moiety: A Gatekeeper of Stability The diol used to form the ester plays a crucial role in modulating its stability. Sterically hindered diols, such as pinacol (2,3-dimethyl-2,3-butanediol), form esters that are generally more stable than those derived from simpler diols like ethylene glycol.[2] The bulky methyl groups on the pinacol backbone sterically shield the boron atom from incoming nucleophiles, thereby slowing the rate of hydrolysis.[3] Six-membered ring boronic esters are also found to be thermodynamically more stable than their five-membered counterparts.[3]

Primary Degradation Pathways and Mechanisms

Understanding the specific ways in which phenylethyl boronic esters degrade is fundamental to developing effective stabilization strategies.

2.1 Hydrolysis: The Ubiquitous Threat The most significant and common degradation pathway for phenylethyl boronic esters is hydrolysis.[4][5] This process involves the cleavage of the boronic ester back to the corresponding phenylethyl boronic acid and the diol.[6] The reaction is reversible and its equilibrium can be influenced by several factors.[4]

-

Mechanism: The hydrolysis is typically initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom. This leads to a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming an intermediate that subsequently breaks down to the boronic acid and diol.[1]

-

Influence of pH: The rate of hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze the reaction.[7] Under aqueous conditions, there is an equilibrium between the neutral trigonal boronic ester and the more stable anionic tetrahedral form.[1]

-

Water Activity: The presence of water is a direct prerequisite for hydrolysis. Therefore, controlling the amount of water in solvents and the surrounding atmosphere is critical.[8]

Figure 1. Simplified mechanism of hydrolysis for a phenylethyl boronic ester.

2.2 Oxidation While less common than hydrolysis, oxidative degradation can also occur, particularly for aryl boronic acids and their esters.[9] This process can lead to the formation of phenolic byproducts through the cleavage of the carbon-boron bond.[6][10] The presence of oxidizing agents or exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metals, can promote this degradation.[8][9]

2.3 Photodegradation Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While specific photostability data for phenylethyl boronic esters is not extensively detailed in readily available literature, it is a standard practice in forced degradation studies to evaluate the impact of light to ensure comprehensive stability assessment.[11]

Recommended Storage and Handling Protocols

The chemical nature of phenylethyl boronic esters dictates stringent storage and handling procedures to maintain their integrity.

3.1 Long-Term Storage For optimal long-term stability, phenylethyl boronic esters should be stored under conditions that minimize exposure to the primary drivers of degradation: water, oxygen, and heat.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower[12] | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen. |

| Container | Tightly sealed, opaque glass vial | Prevents ingress of moisture and air; protects from light. |

| State | Solid (if possible) | Reduces molecular mobility and reactivity compared to solutions. |

3.2 Short-Term Handling and In-Use Stability Proper handling during experimental use is as critical as long-term storage.

-

Dispensing: Weigh and handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.

-

Solvents: Use anhydrous (dry) solvents for preparing stock solutions. Aprotic solvents are generally preferred to prevent hydrolysis.[13][14]

-

In-Process Analysis: Due to their instability, especially in the reversed-phase HPLC conditions typically used in pharmaceutical analysis, special analytical methods are often required to prevent on-column degradation.[5][13][15]

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for quantifying the purity of phenylethyl boronic esters and detecting any degradation products.

4.1 Protocol: Representative HPLC Method for Stability Assessment High-Performance Liquid Chromatography (HPLC) is a primary tool for stability testing. However, standard reversed-phase methods can induce hydrolysis.[13][14]

Objective: To develop a stability-indicating HPLC method that separates the phenylethyl boronic ester from its primary degradant, phenylethyl boronic acid, with minimal on-column degradation.

Methodology:

-

Column Selection: Utilize a column with low silanol activity. Residual silanols on the silica support can catalyze hydrolysis.[14]

-

Mobile Phase:

-

Employ non-aqueous or highly organic mobile phases to limit water exposure.

-

Consider using highly basic mobile phases (e.g., pH > 10) which can, in some cases, stabilize the boronic ester during analysis.[13]

-

Avoid acidic modifiers like formic or trifluoroacetic acid, which can accelerate hydrolysis.[14]

-

-

Sample Diluent: Prepare samples in an anhydrous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before analysis.[13][14]

-

Temperature: Maintain a controlled, and often lower, column temperature to reduce the rate of potential on-column degradation.[14]

-

Detection: UV detection is typically suitable for these aromatic compounds.

4.2 Forced Degradation Studies (Stress Testing) Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule. This is a critical step in developing stability-indicating analytical methods.[11]

Figure 2. Workflow for a forced degradation study of a phenylethyl boronic ester.

Conclusion

The stability of phenylethyl boronic esters is a critical parameter that impacts their successful application in research and development. Hydrolysis stands out as the primary degradation pathway, driven by the inherent Lewis acidity of the boron atom. By implementing rigorous control over storage conditions—specifically temperature, moisture, and atmosphere—and employing careful handling techniques, the integrity of these valuable reagents can be preserved. Furthermore, the development and application of specialized, stability-indicating analytical methods are paramount for accurately assessing purity and ensuring the quality and reliability of experimental outcomes.

References

-

Boronic acid - Wikipedia . Wikipedia. [Link]

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC - NIH . (2019). National Institutes of Health. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study . (2009). ResearchGate. [Link]

-

Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development . (2024). ACS Publications. [Link]

-

Internal and external catalysis in boronic ester networks . Semantic Scholar. [Link]

-

2-Phenylethyl-1-boronic acid pinacol ester | Chemsrc . Chemsrc. [Link]

-

Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials . (2020). ACS Publications. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed . (2021). National Institutes of Health. [Link]

-